molecular formula C18H20 B12645731 (2-Methyl-1-phenyl-1-butenyl)toluene CAS No. 84540-53-4

(2-Methyl-1-phenyl-1-butenyl)toluene

Cat. No.: B12645731
CAS No.: 84540-53-4
M. Wt: 236.4 g/mol
InChI Key: BDLPZUMLJFQATO-NBVRZTHBSA-N
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Description

(2-Methyl-1-phenyl-1-butenyl)toluene is an organic compound with the molecular formula C18H20. It is a colorless or slightly yellow liquid that is soluble in organic solvents such as alcohols, ethers, and ketones. This compound is used in various chemical syntheses and has applications in different industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methyl-1-phenyl-1-butenyl)toluene can be synthesized through several methods. One common synthetic route involves the alkylation of toluene with 2-methyl-1-phenyl-1-butene under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride or sulfuric acid to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-phenyl-1-butenyl)toluene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.

    Reduction: It can be reduced to form saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used for reduction reactions.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Depending on the conditions, products can include 2-methyl-1-phenyl-1-butanol, 2-methyl-1-phenyl-1-butanone, or 2-methyl-1-phenyl-1-butanoic acid.

    Reduction: The major product is 2-methyl-1-phenylbutane.

    Substitution: Products vary based on the substituent introduced, such as halogenated derivatives or nitro compounds.

Scientific Research Applications

(2-Methyl-1-phenyl-1-butenyl)toluene has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the manufacture of fragrances and flavorings due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of (2-Methyl-1-phenyl-1-butenyl)toluene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the phenyl ring’s electron density influences the reactivity and selectivity of the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-phenyl-1-butene
  • 1-Phenyl-1-butenylbenzene
  • 2-Phenyl-2-pentene

Uniqueness

(2-Methyl-1-phenyl-1-butenyl)toluene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of a phenyl ring with a butenyl group and a methyl substituent makes it versatile for various chemical transformations and applications.

Properties

CAS No.

84540-53-4

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

1-methyl-2-[(E)-2-methyl-1-phenylbut-1-enyl]benzene

InChI

InChI=1S/C18H20/c1-4-14(2)18(16-11-6-5-7-12-16)17-13-9-8-10-15(17)3/h5-13H,4H2,1-3H3/b18-14+

InChI Key

BDLPZUMLJFQATO-NBVRZTHBSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=CC=C2C)/C

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2C)C

Origin of Product

United States

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